3-Azetidinomethyl-4'-methylbenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of azetidinone derivatives is highlighted in the papers. For instance, a practical formal synthesis of an intermediate in the synthesis of biotin from 4-formyl-3-mesyloxyazetidin-2-one is described, involving acid-catalyzed ring opening and a one-pot conversion to a cyclic urea . Another paper discusses the synthesis of novel thienopyridopyrimidinone derivatives via an aza-Wittig reaction, starting from iminophosphorane and reacting with isocyanates to give carbodiimides, which are then cyclized .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is explored in the context of their synthesis and characterization. For example, the trans and cis isomers of a methoxyphenyl azetidinone have been synthesized and their structure investigated by X-ray diffraction, confirming the compound crystallizes in a monoclinic system . This suggests that azetidinone derivatives can exhibit isomerism and have well-defined crystalline structures.
Chemical Reactions Analysis
The chemical reactions involving azetidinone derivatives are complex and can lead to a variety of products. The papers describe reactions such as the aza-Wittig reaction, which is used to synthesize heterocyclic compounds , and the conversion of hydroxymethylene to chloromethylene in the synthesis of cyclic ureas . These reactions are crucial for the construction of the azetidinone core and for introducing functional groups that can modulate the chemical properties of the final compounds.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 3-Azetidinomethyl-4'-methylbenzophenone, they do provide information on the properties of related compounds. For instance, the crystallographic analysis of an azetidinone derivative provides data on its solid-state structure, which can influence its physical properties such as solubility and stability . Additionally, the synthesis and characterization of these compounds, including NMR and IR spectroscopy, are indicative of their chemical properties and reactivity .
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-6-8-16(9-7-14)18(20)17-5-2-4-15(12-17)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHBCOXDQABQJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643238 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinomethyl-4'-methylbenzophenone | |
CAS RN |
898771-25-0 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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